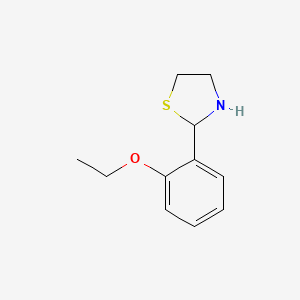

2-(2-Ethoxyphenyl)thiazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Ethoxyphenyl)thiazolidine is a chemical compound that falls under the category of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine derivatives, including 2-(2-Ethoxyphenyl)thiazolidine, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine motifs have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .Chemical Reactions Analysis

Reactions involving 1,2-aminothiols, which are naturally present in proteins as N-terminal cysteine, are especially interesting. The orthogonal condensation reaction between 1,2-aminothiols and aldehydes forms thiazolidine, an interesting bioconjugation reaction .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazolidine derivatives, including 2-(2-Ethoxyphenyl)thiazolidine, have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell types by targeting specific pathways such as VEGFR-2, a critical protein in angiogenesis . The ability to halt the proliferation of cancer cells makes thiazolidine a valuable scaffold in the development of new anticancer agents.

Antimicrobial Potential

The antimicrobial activity of thiazolidine derivatives is another significant area of research. These compounds have been evaluated against a range of bacterial and fungal strains, showing moderate to promising activity . This is particularly important in the context of rising antibiotic resistance, as new antimicrobial agents are urgently needed.

Antioxidant Properties

Thiazolidine derivatives exhibit antioxidant activity, which is crucial in combating oxidative stress-related diseases . The ability to scavenge free radicals makes them potential candidates for treating conditions where oxidative stress plays a role, such as neurodegenerative diseases and inflammation.

Neuroprotective Effects

The neuroprotective effects of thiazolidine derivatives are being explored due to their potential to mitigate neurodegenerative processes. Their antioxidant properties contribute to this effect, offering a promising avenue for the treatment of diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

Inflammation is a common pathway in many diseases, and thiazolidine derivatives have shown anti-inflammatory activity. This makes them potential therapeutic agents for treating chronic inflammatory conditions .

Probe Design for Biological Studies

Thiazolidine derivatives are used in the design of probes for biological studies. Their diverse therapeutic activities allow researchers to use them as tools to explore various biological targets and pathways .

Green Chemistry and Sustainable Synthesis

The synthesis of thiazolidine derivatives aligns with the principles of green chemistry, emphasizing atom economy, cleaner reaction profiles, and catalyst recovery. This sustainable approach to chemical synthesis is beneficial for environmental health and safety .

Drug Design and Pharmacokinetics

Thiazolidine derivatives are being incorporated into the design of next-generation drug candidates due to their diverse pharmacological activities. Studies focus on improving drug-like properties and pharmacokinetic profiles to develop multifunctional drugs with enhanced activity .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Ethoxyphenyl)thiazolidine and other thiazolidine derivatives is the peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . Specifically, they act on PPARγ (PPAR-gamma, PPARG), making them a subset of PPARγ agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

2-(2-Ethoxyphenyl)thiazolidine, like other thiazolidine derivatives, acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of certain genes and decreasing transcription of others . This leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by 2-(2-Ethoxyphenyl)thiazolidine affects several biochemical pathways. It leads to an increase in insulin sensitivity in peripheral tissues, with relatively little effect on hepatic glucose output . This is associated with a decrease in serum glucose and insulin levels, and an increase in peripheral glucose uptake . It also leads to a decrease in triglyceride levels .

Pharmacokinetics

Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity, and their synthesis has been optimized for yield, purity, selectivity, and pharmacokinetic activity .

Result of Action

The activation of PPARγ by 2-(2-Ethoxyphenyl)thiazolidine leads to several molecular and cellular effects. It reduces plasma glucose and insulin levels, improves some of the abnormalities of lipid metabolism, and increases insulin sensitivity in peripheral tissues . It also decreases the amount of fatty acids present in circulation .

Action Environment

The action of 2-(2-Ethoxyphenyl)thiazolidine is influenced by the physiological environment. For instance, the reaction kinetics between 1,2-aminothiols and aldehydes, which results in a thiazolidine product, is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and substrate concentration.

Zukünftige Richtungen

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The future of these compounds lies in developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is being explored to improve yield, purity, selectivity, and pharmacokinetic activity .

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-13-10-6-4-3-5-9(10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIWYOILQBSDGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenyl)thiazolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

![Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B1468334.png)

![3-Benzyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1468335.png)

![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)